
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate typically involves multi-step reactions. One common method includes the reaction of isoquinoline with alkyl propiolate and 1,3-diketones under mild conditions . Another approach involves the use of palladium-catalyzed coupling reactions followed by cyclization . These methods often require specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs and treatments for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for manufacturing other chemical products.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
1,2-Dihydroisoquinolines: These are closely related compounds with similar synthetic routes and applications.
Uniqueness
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity
Propiedades
Número CAS |
69664-71-7 |
|---|---|
Fórmula molecular |
C14H18NO5P |
Peso molecular |
311.27 g/mol |
Nombre IUPAC |
ethyl 1-dimethoxyphosphoryl-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18NO5P/c1-4-20-14(16)15-10-9-11-7-5-6-8-12(11)13(15)21(17,18-2)19-3/h5-10,13H,4H2,1-3H3 |
Clave InChI |
DWCCGBQZVXCJIY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C=CC2=CC=CC=C2C1P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



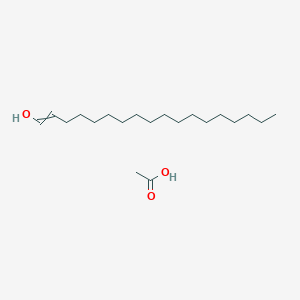
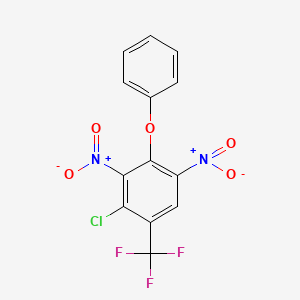
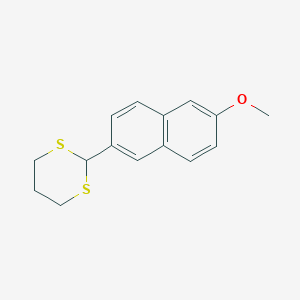
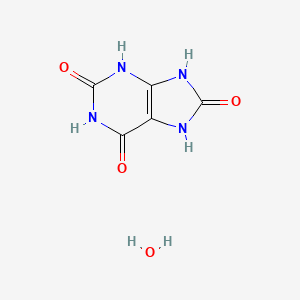
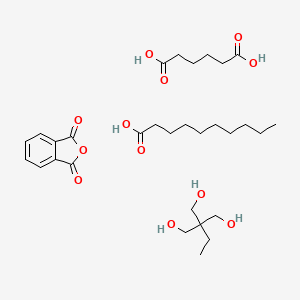


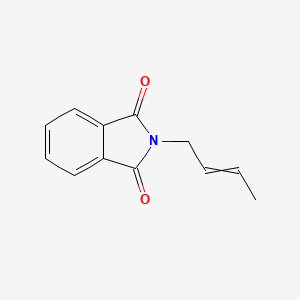
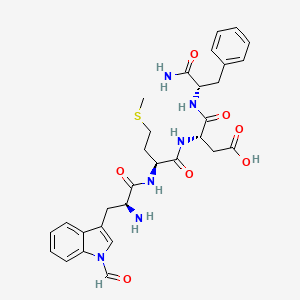
![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)
oxophosphanium](/img/structure/B14480820.png)
